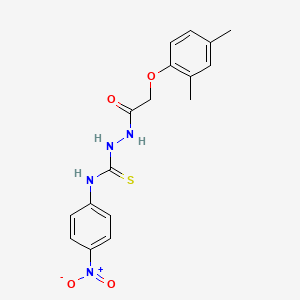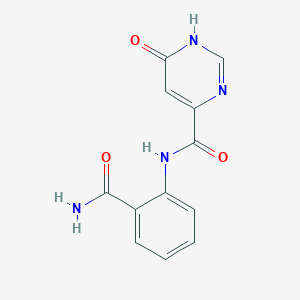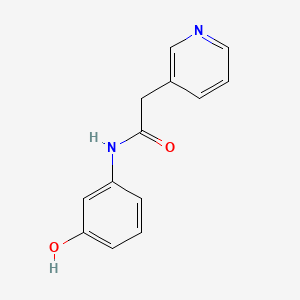![molecular formula C16H14BrClO4 B2871400 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 938129-15-8](/img/structure/B2871400.png)
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid” is a chemical compound with the molecular formula C16H14BrClO4 . It has an average mass of 385.637 Da and a mono-isotopic mass of 383.976379 Da .
Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced computational methods such as Density Functional Theory (DFT) with a suitable basis set . Unfortunately, specific details about the molecular structure of “3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid” are not available in the sources retrieved.Aplicaciones Científicas De Investigación
Exploration of Biaryl Carboxylic Acids
Biaryl carboxylic acids, akin to 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid, have been explored for their utility as proton shuttles in selective functionalization reactions. Specifically, the study by Jing-Jing Pi et al. (2018) illustrates the synthesis and testing of various 2-arylbenzoic acids for direct arylation of indoles with bromobenzenes, emphasizing the role of ethoxy-substituted benzoic acids in achieving superior yield and selectivity (Jing-Jing Pi et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, particularly those with potential anti-cancer properties, involves key intermediates that share structural similarities with 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid. A study by Cao Sheng-li (2004) details the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, highlighting the importance of brominated benzoic acid derivatives in the preparation of these compounds (Cao Sheng-li, 2004).
Photodynamic Therapy Applications
Compounds structurally related to 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid have been synthesized and characterized for their potential in photodynamic therapy (PDT). M. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating their good fluorescence properties, high singlet oxygen quantum yield, and suitability for PDT cancer treatment applications (M. Pişkin et al., 2020).
Molecular Recognition and Supramolecular Assemblies
The study of molecular recognition and the formation of supramolecular assemblies often involves compounds like 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid. S. Varughese and V. Pedireddi (2006) reported on the synthesis and analysis of molecular adducts formed between dihydroxybenzoic acid derivatives and N-donor compounds, revealing the intricate hydrogen bonding and recognition patterns that govern the assembly of these molecular structures (S. Varughese & V. Pedireddi, 2006).
Brominated Disinfection Byproducts
Research into the formation and decomposition of brominated disinfection byproducts (Br-DBPs) in chlorinated water systems also pertains to the reactivity and transformation pathways of brominated benzoic acids. Hongyan Zhai and Xiangru Zhang (2011) explored the formation and decomposition of polar Br-DBPs, identifying new polar aromatic and aliphatic Br-DBPs with structures tentatively proposed, including compounds related to 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid (Hongyan Zhai & Xiangru Zhang, 2011).
Propiedades
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNWYOJTIBMRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)


![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2871321.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2871324.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2871326.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871327.png)
![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)

![3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline](/img/structure/B2871337.png)

